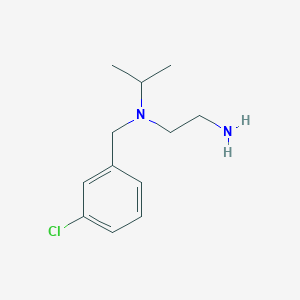

N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Description

N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a tertiary amine featuring an ethane-1,2-diamine backbone substituted with a 3-chloro-benzyl group and an isopropyl group on the same nitrogen atom. Its molecular formula is C₁₂H₁₈ClN₂, with a molecular weight of 225.45 g/mol (calculated from constituent atomic masses). The 3-chloro-benzyl substituent introduces electron-withdrawing effects due to the chlorine atom in the meta position on the aromatic ring, while the isopropyl group contributes steric bulk. This compound is structurally related to pharmacologically active diamines, which often exhibit varied biological activities depending on substituent patterns .

Properties

IUPAC Name |

N'-[(3-chlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2/c1-10(2)15(7-6-14)9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHYNQZBLFIKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Formation of N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine oxides.

Reduction: Formation of N1-(benzyl)-N1-isopropylethane-1,2-diamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities.

Biology: In biological research, N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- Chlorine position : Meta-substitution (3-Cl) balances electronic effects, whereas para-substitution (4-Cl) may enhance resonance interactions .

- Halogen type : Fluorine (smaller, less polarizable) diminishes electron withdrawal compared to chlorine .

- Trifluoromethyl groups : CF₃ substituents drastically increase electron withdrawal and metabolic stability .

Variations in N-Substituents

The nitrogen substituents modulate steric bulk and hydrophobicity:

Key Findings :

- Isopropyl vs.

- Methyl groups : Smaller substituents reduce steric effects but increase polarity, which may improve solubility .

Structural and Electronic Effects

- Electron-withdrawing vs. donating groups : Chloro and CF₃ substituents enhance electrophilicity, influencing binding to receptor sites. Methoxy (OCH₃) or methyl groups, as seen in analogs like N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine (C₁₁H₁₈N₂O, MW 194.28), donate electrons, altering reactivity .

- Steric vs.

Biological Activity

N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine (CAS No. 1181595-57-2) is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro-benzyl moiety and an isopropyl group attached to an ethane-1,2-diamine backbone, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C12H19ClN2

- Molecular Weight : 226.75 g/mol

- CAS Number : 1181595-57-2

Biological Activity Overview

The biological activity of N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine has been studied in various contexts, particularly regarding its potential as a therapeutic agent. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of the chloro group may enhance its interaction with microbial cell membranes.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on specific cancer cell lines. The mechanism of action appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved.

Antimicrobial Studies

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Assays

In another study assessing the cytotoxic effects on cancer cell lines, N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine was tested on human breast cancer cells (MCF-7). The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

| 100 | 10 |

The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at higher concentrations.

The proposed mechanism of action for N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves:

- Cell Membrane Disruption : The hydrophobic nature of the isopropyl group may facilitate membrane penetration, leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.